molecular formula C7H7BrO3 B13310172 3-(5-Bromofuran-3-yl)propanoic acid

3-(5-Bromofuran-3-yl)propanoic acid

Katalognummer: B13310172
Molekulargewicht: 219.03 g/mol
InChI-Schlüssel: OWCYIYINGFQXMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromofuran-3-yl)propanoic acid is an organic compound that features a brominated furan ring attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-3-yl)propanoic acid typically involves the bromination of a furan derivative followed by a series of organic reactions to introduce the propanoic acid group. One common method involves the bromination of furan to produce 5-bromofuran, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or the furan ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromofuran-3-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Bromofuran-2-yl)propanoic acid: A similar compound with the bromine atom in a different position on the furan ring.

    3-(5-Methoxyfuran-3-yl)propanoic acid: A methoxy-substituted derivative with different chemical properties.

    3-(5-Iodofuran-3-yl)propanoic acid: An iodine-substituted analog with distinct reactivity.

Uniqueness

The position of the bromine atom on the furan ring can significantly affect the compound’s behavior in various chemical reactions and its interactions with biological targets .

Eigenschaften

Molekularformel

C7H7BrO3

Molekulargewicht

219.03 g/mol

IUPAC-Name

3-(5-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H7BrO3/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)

InChI-Schlüssel

OWCYIYINGFQXMN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1CCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.